2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol
Description
Properties
IUPAC Name |
2-(chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br4O2.C3H5ClO/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;4-1-3-2-5-3/h3-6,20-21H,1-2H3;3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGGCMXJUHYWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C1C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br4ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40039-93-8, 72318-89-9, 72318-88-8 | |
| Record name | Epichlorohydrin-tetrabromobisphenol A copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40039-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4′-(1-methylethylidene)bis[2,6-dibromo-, polymer with 2-(chloromethyl)oxirane, bromophenyl 2-oxiranylmethyl ether, styrenated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72318-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4′-(1-methylethylidene)bis[2,6-dibromo-, polymer with 2-(chloromethyl)oxirane, bromophenyl 2-oxiranylmethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72318-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID00911501 | |
| Record name | 4,4'-(Propane-2,2-diyl)bis(2,6-dibromophenol)--2-(chloromethyl)oxirane (1/1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 3,5,3',5'-Tetrabromobisphenol A, epichlorohydrin polymer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19731 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
40039-93-8, 110120-99-5 | |
| Record name | 3,5,3',5'-Tetrabromobisphenol A, epichlorohydrin polymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040039938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo-, polymer with 2-(chloromethyl)oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(Propane-2,2-diyl)bis(2,6-dibromophenol)--2-(chloromethyl)oxirane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911501 | |
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| Record name | 2,2',6,6'-Tetrabromo-4,4'-isopropylidenediphenol, oligomeric reaction products with 1-chloro-2,3-epoxypropane | |
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Preparation Methods
Preparation of 2-(Chloromethyl)oxirane
Overview
2-(Chloromethyl)oxirane is an epoxide compound with significant industrial relevance. A well-documented preparation method involves a multi-step synthesis starting from o-chlorobenzonitrile and cyclopropyl formic ester, proceeding through nucleophilic addition, acidic hydrolysis/decarboxylation, chlorination, and epoxidation steps. This route is noted for its simplicity, mild conditions, and suitability for industrial scale-up due to cost-effective reactants and good yields.
Stepwise Synthetic Route
| Step | Reaction Description | Key Reagents & Conditions | Outcome & Yield |
|---|---|---|---|
| 1 | Nucleophilic addition of o-chlorobenzonitrile and cyclopropyl formic ester | o-chlorobenzonitrile (0.48 mol), strong base (0.6 mol), solvent (200 mL), 10 ℃, 4 h stirring | Formation of α,β-ketonitrile compounds (IV) monitored by TLC |
| 2 | Acidic hydrolysis and decarboxylation | Acid (HCl, H2SO4 or acetic acid, 5-10%), pH adjusted to 1-3, 90-120 ℃, 12-15 h | 2-(2-chlorophenyl)-1-cyclopropylethanone (V) obtained with high purity |
| 3 | Chlorination of ketone V | Chlorination reagent (Cl2, N-chlorosuccinimide, sulfonyl chloride, etc.), solvent (dichloromethane or similar), 20-30 ℃, 10-12 h | 2-chlorobenzyl-(1-chlorocyclopropyl) ketone (VI) with yields up to ~83% |
| 4 | Epoxidation with sulfur ylide | Sodium hydride, DMSO, THF, trimethyl sulfur iodide, ice bath, nitrogen atmosphere | 2-(2-chlorobenzyl)-2-(1-chloromethyl)oxirane intermediate formed with >59% yield |
Detailed Reaction Conditions and Yields
Nucleophilic Addition and Hydrolysis (Steps 1 & 2): These steps can be carried out in a one-pot reaction with organic solvents such as toluene or benzene added during acidification to improve phase separation and yield. Hydrolysis temperature range is 90-120 ℃ with reaction times of 12-15 hours, using hydrochloric and sulfuric acids for effective decarboxylation.
Chlorination (Step 3): The molar ratio of ketone V to chlorination reagent varies between 1:1.0 and 1:1.3. Reaction temperatures are mild (20-30 ℃), and reaction times range from 10 to 12 hours. Typical solvents include dichloromethane, dichloroethane, and tetrahydrofuran. Yields range from 75% to 84%, with GC purity up to approximately 89% depending on reagent and conditions (Table 7).
| Example | V: Chlorination Reagent (molar ratio) | Yield (%) | GC Purity (%) |
|---|---|---|---|
| 18 | 1:1.0 | 75.36 | 83.27 |
| 19 | 1:1.3 | 80.51 | 87.16 |
| 20 | Sulfonyl chloride, 1:1.5 | 83.97 | 89.17 |
- Epoxidation (Step 4): Sodium hydride is used to generate sulfur ylide in situ, which then reacts with the chlorinated ketone VI to form the epoxide. The reaction is conducted under nitrogen to avoid moisture and oxygen interference. The yield of this step exceeds 59%, contributing to an overall improved total yield compared to previous methods.
Advantages of This Method
- Use of inexpensive starting materials (o-chlorobenzonitrile).
- Mild reaction conditions suitable for scale-up.
- Four-step process with relatively high overall yield.
- Partial one-pot and continuous production possible, enhancing efficiency.
- Reaction progress can be monitored by TLC and GC for quality control.
Preparation of 2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol
Compound Description
This compound is a brominated bisphenol derivative with applications in flame retardants and polymer chemistry. It is characterized by multiple bromine substitutions and phenolic hydroxyl groups, with a molecular formula of C36H32Br4O6 and a molecular weight of approximately 1199.9 g/mol.
Preparation Information and Challenges
- Direct preparation methods for this specific compound are less documented in publicly available literature compared to 2-(chloromethyl)oxirane.
- The compound is related to tetrabromobisphenol A and its diglycidyl ether derivatives, which are typically synthesized via bromination of bisphenol A derivatives followed by glycidylation reactions.
- The presence of multiple bromine atoms and phenolic groups suggests that bromination of precursor bisphenol compounds under controlled conditions, followed by functionalization to introduce the oxirane groups, is a plausible synthetic approach.
- The compound’s complexity and high bromine content require careful control of reaction conditions to avoid over-bromination or degradation.
Inferred Synthetic Strategy (Based on Related Chemistry)
- Bromination: Controlled bromination of bisphenol A or related phenolic precursors using bromine or brominating agents to introduce bromine atoms at specific positions.
- Propan-2-yl Substitution: Alkylation or condensation reactions to introduce the propan-2-yl group on the phenol ring.
- Epoxidation: Formation of oxirane rings via reaction of phenolic hydroxyl groups with epichlorohydrin or other epoxidizing agents, possibly through glycidyl ether formation.
- Purification: Due to the compound’s high molecular weight and multiple bromine atoms, purification by recrystallization or chromatography is necessary.
Data and Identifiers
| Parameter | Value/Information |
|---|---|
| Molecular Formula | C36H32Br4O6 |
| Molecular Weight | 1199.9 g/mol |
| CAS Number | 68928-70-1 |
| Synonyms | 2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol |
| Related Compounds | Tetrabromobisphenol A and its diglycidyl ether |
Due to limited direct literature on the exact preparation method, further research in specialized chemical synthesis journals or patents focusing on brominated bisphenol derivatives and glycidyl ethers is recommended for detailed protocols.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis(2,6-dibromo-, polymer with (chloromethyl)oxirane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenol rings can be substituted with other functional groups.
Addition Reactions: The epoxide groups can react with nucleophiles, leading to ring-opening and formation of new bonds.
Cross-linking Reactions: The polymer can undergo cross-linking, enhancing its mechanical properties and thermal stability.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for addition reactions, and various catalysts for facilitating substitution and cross-linking reactions. The conditions typically involve controlled temperatures and the presence of solvents to ensure proper mixing and reaction kinetics.
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased flame retardancy, improved mechanical strength, and better thermal stability.
Scientific Research Applications
Flame Retardants
Due to its high bromine content, this compound is primarily used as a flame retardant in plastics and textiles. It effectively inhibits combustion processes, thereby enhancing the safety of materials used in construction and consumer products.
| Application | Details |
|---|---|
| Industry | Plastics, textiles |
| Functionality | Flame retardancy |
| Mechanism | Releases bromine radicals that interfere with combustion |
Electronics
In the electronics industry, the compound is utilized in the production of printed circuit boards (PCBs) and other electronic components. Its thermal stability and flame-retardant properties are crucial for ensuring the safety and reliability of electronic devices.
| Application | Details |
|---|---|
| Industry | Electronics |
| Functionality | Thermal stability, flame retardancy |
| Use Case | PCBs, electronic components |
Biological Research
Recent studies indicate that this compound exhibits potential biological activity, particularly in inhibiting certain enzymes or cellular pathways. This makes it a candidate for further research in drug development and biochemical applications.
| Application | Details |
|---|---|
| Field | Biochemistry |
| Functionality | Enzyme inhibition |
| Research Focus | Drug development |
Case Study 1: Flame Retardant Efficacy
A study conducted on various polymer matrices demonstrated that the incorporation of this compound significantly improved the flame retardant properties compared to unmodified polymers. The findings indicated a reduction in peak heat release rates and improved char formation during combustion tests.
Case Study 2: Electronic Component Safety
Research on PCBs treated with this compound showed enhanced thermal stability under high-temperature conditions. The treated boards exhibited lower rates of degradation and maintained functionality over extended periods, highlighting its effectiveness as a protective additive.
In vitro assays revealed that this compound could inhibit specific cancer cell lines by interfering with their metabolic pathways. This suggests potential applications in developing therapeutic agents targeting malignancies.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of its brominated phenol groups with free radicals generated during combustion. This interaction helps to inhibit the propagation of flames, thereby enhancing the flame-retardant properties of the materials it is incorporated into. The epoxide groups also contribute to the cross-linking and stabilization of the polymer matrix, further improving its thermal and mechanical properties.
Comparison with Similar Compounds
Structural and Functional Differences
Research Findings :
- Membrane Effects : TBBPA reduces ATP levels in human erythrocytes by 40% at 50 µM, while TBBPS shows a milder 25% reduction, suggesting divergent interactions with cell membranes .
- Environmental Persistence : TBBPA’s half-life in soil exceeds 6 months, compared to TBBPS’s 3 months, due to stronger hydrophobic interactions .
Comparison of 2-(Chloromethyl)oxirane with Epoxide Derivatives
Research Findings :
- Polymer Synthesis : 2-(Chloromethyl)oxirane reacts with TBBPA to form flame-retardant epoxy resins with a glass transition temperature (Tg) of 120°C, outperforming 2-(4-Bromophenyl)oxirane-derived polymers (Tg = 95°C) .
- Toxicity : Epichlorohydrin’s LC50 (rat, inhalation) is 250 ppm, significantly lower than 2-(4-Chlorophenyl)oxirane’s 500 ppm, highlighting its acute toxicity .
Biological Activity
The compound 2-(Chloromethyl)oxirane; 2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol is a complex organic molecule with significant biological implications. Its structure suggests potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy.
Chemical Structure and Properties
- Molecular Formula: C18H17Br4ClO
- Molecular Weight: 467.4 g/mol
- IUPAC Name: 2-(chloromethyl)oxirane; 2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol
This compound contains multiple bromine atoms, which are known to influence biological activity through various mechanisms, including endocrine disruption and cytotoxicity.
Biological Activity Overview
The biological activity of this compound has been studied in several contexts:
-
Antimicrobial Activity
- Research indicates that brominated compounds often exhibit antimicrobial properties. The presence of multiple bromine atoms in this compound may enhance its effectiveness against various pathogens.
- A study demonstrated that similar dibromophenol derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity
- Endocrine Disruption
Case Studies
Several studies have explored the biological effects of similar compounds:
-
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of dibromophenol derivatives against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity . -
Case Study 2: Cytotoxicity Assessment
Research conducted on related dibrominated compounds showed IC50 values ranging from 10 to 50 µM in various cancer cell lines, suggesting that the compound may possess significant anticancer properties .
Toxicological Profile
Understanding the toxicity of 2-(Chloromethyl)oxirane; 2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol is essential for its safe application:
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Skin Irritation | Moderate |
| Eye Irritation | Severe |
These findings indicate that while the compound may be effective biologically, it also poses potential risks that need careful management.
Q & A
Q. What are the recommended methods for synthesizing and purifying 2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol?
- Methodological Answer : Synthesis typically involves multi-step halogenation and condensation reactions. For the oxirane moiety (2-(Chloromethyl)oxirane), epoxidation of allyl chloride derivatives is common . The brominated phenol component requires regioselective bromination using catalysts like FeBr₃ under controlled temperatures (0–5°C) to avoid over-substitution . Purification can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol. Monitor purity using HPLC with UV detection (λ = 254 nm) .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns on aromatic rings and oxirane groups. Compare with PubChem-derived spectral data for similar bromophenols .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] or [M-Br]).
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The compound is sensitive to light and moisture due to its phenolic hydroxyl and oxirane groups. Store under inert gas (N₂/Ar) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via TLC or HPLC .
Advanced Research Questions
Q. How can researchers evaluate the environmental fate of this compound using experimental and computational models?
- Methodological Answer : Adopt a tiered approach:
- Laboratory Studies : Measure log (octanol-water partitioning) to predict bioaccumulation. Use OECD 301F biodegradation tests .
- Computational Modeling : Apply QSAR models (e.g., EPI Suite) to estimate persistence and toxicity. Validate with experimental data from long-term ecosystem monitoring (e.g., Project INCHEMBIOL frameworks) .
- Field Studies : Deploy passive samplers in aquatic systems to detect bioaccumulation in biota .
Q. What in vitro assays are suitable for assessing the compound’s interaction with biological targets?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with recombinant enzymes. The phenolic groups may act as competitive inhibitors .
- Cellular Uptake : Radiolabel the compound with and track uptake in cell lines (e.g., HepG2) using scintillation counting .
- Oxidative Stress : Measure ROS generation in primary hepatocytes via DCFDA fluorescence .
Q. How can contradictions in reported reactivity data (e.g., halogenation efficiency) be resolved?
- Methodological Answer : Conduct a meta-analysis of reaction conditions (e.g., solvent polarity, catalyst loading) from prior studies. Use a factorial experimental design (e.g., 2 designs) to isolate variables. For example, vary Br₂ stoichiometry (1–3 eq.) and reaction time (1–24 hrs) to optimize bromination efficiency . Statistical tools like ANOVA can identify significant factors .
Q. What advanced techniques are recommended for mechanistic studies of its interactions with biomolecules?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., estrogen receptor) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with DNA or enzymes .
- Molecular Dynamics Simulations : Use GROMACS or AMBER to model covalent adduct formation with nucleophilic residues .
Q. How can computational chemistry predict its physicochemical properties for novel applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular Docking : Screen against virtual libraries of enzyme active sites (e.g., COX-2) using AutoDock Vina .
- ADMET Prediction : Use SwissADME to estimate bioavailability and toxicity profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
